molecular formula C19H23NO4 B276620 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol

2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol

Cat. No. B276620
M. Wt: 329.4 g/mol
InChI Key: KDGVBCUKDIDRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol, commonly known as BB-22, is a synthetic cannabinoid that has gained significant attention in recent years. This compound belongs to the class of indole-derived synthetic cannabinoids and has been used in various scientific research studies.

Mechanism of Action

BB-22 acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain and immune system. When BB-22 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can lead to a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
BB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to affect appetite, body temperature, and blood pressure. However, further research is needed to fully understand the effects of BB-22 on the body and its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BB-22 in lab experiments is its high affinity for CB1 and CB2 receptors, making it a valuable tool for studying the cannabinoid receptor system. However, the limitations of using BB-22 include its potential toxicity and the lack of information on its long-term effects on the body.

Future Directions

There are many potential future directions for BB-22 research, including investigating its potential therapeutic benefits for various medical conditions, such as chronic pain and cancer. Further research is also needed to fully understand the effects of BB-22 on the body and its potential toxicity. Additionally, BB-22 could be used as a starting point for the development of new synthetic cannabinoids with improved therapeutic properties and reduced toxicity.

Synthesis Methods

BB-22 is synthesized through a multi-step process that involves the reaction of 1-(5-bromopentyl)-1H-indole-3-carboxylic acid with 4-(1,3-benzodioxol-5-ylmethoxy)benzylamine. The reaction is carried out in the presence of a suitable base and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain BB-22.

Scientific Research Applications

BB-22 has been used in various scientific research studies as a tool to investigate the cannabinoid receptor system. It has been shown to bind to both CB1 and CB2 receptors with high affinity, making it a valuable compound for studying the effects of cannabinoids on these receptors. BB-22 has also been used to investigate the effects of cannabinoids on the central nervous system and to study the potential therapeutic benefits of cannabinoids.

properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol

InChI

InChI=1S/C19H23NO4/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18/h3-9,16,20-21H,2,10-13H2,1H3

InChI Key

KDGVBCUKDIDRGP-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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